molecular formula C15H15NO2 B2433948 2-(3-methoxyphenyl)-N-phenylacetamide CAS No. 85274-96-0

2-(3-methoxyphenyl)-N-phenylacetamide

Cat. No. B2433948
CAS RN: 85274-96-0
M. Wt: 241.29
InChI Key: IMUCLRIJBGJUJB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-phenylacetamide is a compound that has not been extensively studied and there is limited information available about it. However, it appears to be related to 3-Methoxyphenethylamine1, which is a compound with a similar structure. 3-Methoxyphenethylamine is known to be used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction2.



Synthesis Analysis

The synthesis of 2-(3-methoxyphenyl)-N-phenylacetamide is not well-documented in the literature. However, related compounds have been synthesized using various methods. For instance, a compound with a similar structure, 2-(3-Methoxyphenyl)ethylamine, has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction2. Another related compound, 2-(3-Methoxyphenyl)cyclohexanone, has been reported to participate in the synthesis of 9-azamorphinan3.



Molecular Structure Analysis

The molecular structure of 2-(3-methoxyphenyl)-N-phenylacetamide is not well-documented in the literature. However, the structure of a related compound, 3-Methoxyphenethylamine, is available1. It is important to note that the actual structure may vary depending on the specific synthesis process and conditions.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, related compounds such as 3-Methoxyphenethylamine have been studied1. It is important to note that the actual reactions may vary depending on the specific conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, a related compound, (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine and hydrochloride, has been studied5. It is important to note that the actual properties may vary depending on the specific synthesis process and conditions.


Scientific Research Applications

1. Muscarinic M(3) Receptor Antagonists

  • Research on compounds similar to 2-(3-methoxyphenyl)-N-phenylacetamide has focused on developing potent, long-acting muscarinic M(3) receptor antagonists. These antagonists are of interest for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. A study by Mitsuya et al. (2000) developed novel compounds with improved selectivity for M(3) over M(2) receptors, which may be beneficial in clinical situations where this selectivity is desired (Mitsuya et al., 2000).

2. Anticancer Agents

  • Aliabadi et al. (2013) investigated derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide, which demonstrated potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. This study highlights the potential of phenylacetamide derivatives in developing new anticancer agents (Aliabadi et al., 2013).

3. NMDA Receptor Antagonists

  • Research by Roth et al. (2013) on ketamine and phencyclidine analogs, including 2-(3-methoxyphenyl)-N-phenylacetamide variants, showed these compounds to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This indicates their potential use in understanding psychotomimetic effects in human users (Roth et al., 2013).

4. β3-Adrenergic Receptor Agonists

  • A study by Maruyama et al. (2012) on N-phenyl-(2-aminothiazol-4-yl)acetamides, related to the compound , showed that these derivatives have potent agonistic activity against the β3-adrenergic receptor, suggesting their potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).

5. Antimicrobial Agents

  • Jayadevappa et al. (2012) synthesized a new class of compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, and evaluated their antimicrobial activity. Some synthesized compounds showed superior in vitro activity compared to standard drugs, demonstrating their potential as antimicrobial agents (Jayadevappa et al., 2012).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-5-6-12(10-14)11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCLRIJBGJUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-phenylacetamide

Synthesis routes and methods

Procedure details

To a solution of 3-methoxyphenylacetyl chloride (2.3 g, 12.5 mmol) in ethyl acetate (30 mL) was added a solution of aniline (1.16 g, 12.5 mmol) in ethyl acetate (30 mL). After 3 hours, the reaction was poured into water (50 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated to provide the title compound (2.67 g, 89% yield): EI-MS (m/z) 241.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
89%

Citations

For This Compound
4
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
AA Mishra, BM Bhanage - New Journal of Chemistry, 2019 - pubs.rsc.org
This work reports the synthesis of α-hydroxy amide and its derivatives using zirconium-based metal–organic frameworks (Zr-MOFs). The Zr-MOF was prepared using a ligand containing …
Number of citations: 17 pubs.rsc.org
AA Mishra, BM Bhanage - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
Herein, we report the preparation of a heterogeneous, efficient, and recyclable ceria nanosphere (NS) catalyst, which was prepared by hydrothermal synthesis with oxalic acid as a …
Number of citations: 8 onlinelibrary.wiley.com
TM Ly, NM Laso, SZ Zard - Tetrahedron, 1998 - Elsevier
A variety of 3-aryl substituted oxindoles can be rapidly constructed by treatment of a suitable 2,2-dimethoxy arylacetanilide, with titanium tetrachloride or boron trifluoride etherate; the …
Number of citations: 13 www.sciencedirect.com

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